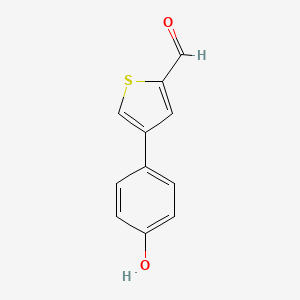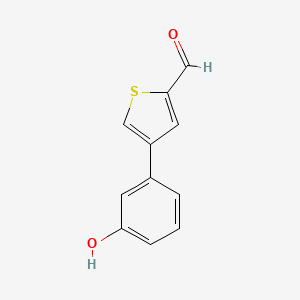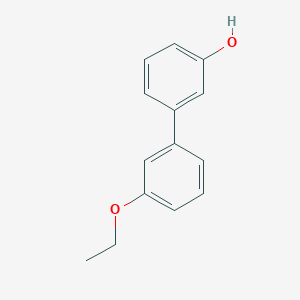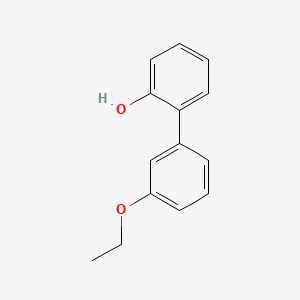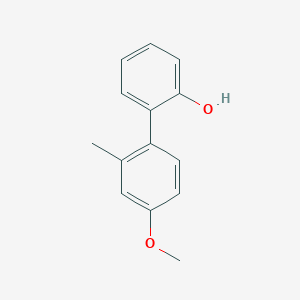
3-(2-Methylthiophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylthiophenyl)phenol, 95% (3-MTP) is an organic compound with a molecular formula of C9H9OS. It is a white solid with a melting point of 160-162°C, a boiling point of 250°C, and a density of 1.09 g/mL. It is insoluble in water, but soluble in most organic solvents. 3-MTP is a common intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
3-(2-Methylthiophenyl)phenol, 95% has a variety of scientific research applications. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers and in the study of organic reactions. In addition, 3-(2-Methylthiophenyl)phenol, 95% has been used in the study of the mechanism of action of certain enzymes and as a starting material in the synthesis of biologically active molecules.
Mécanisme D'action
The mechanism of action of 3-(2-Methylthiophenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound acts as a catalyst in the formation of certain organic compounds. It is also believed to act as an inhibitor of certain enzymes, which can lead to changes in the activity of target molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Methylthiophenyl)phenol, 95% are not yet fully understood. However, it has been shown to have antioxidant activity and to inhibit the activity of certain enzymes. It has also been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-Methylthiophenyl)phenol, 95% in laboratory experiments include its high purity and its availability in large quantities. It is also relatively easy to synthesize and is relatively stable in air. The main limitation of using 3-(2-Methylthiophenyl)phenol, 95% in laboratory experiments is its low solubility in water.
Orientations Futures
The future directions for research on 3-(2-Methylthiophenyl)phenol, 95% include further study of its mechanism of action, its biochemical and physiological effects, its potential applications in the synthesis of pharmaceuticals and other organic compounds, and its potential use in the development of new polymers. Additionally, further research is needed to explore the potential of 3-(2-Methylthiophenyl)phenol, 95% as a therapeutic agent, as well as its potential toxicity. Finally, further research is needed to explore the potential of 3-(2-Methylthiophenyl)phenol, 95% as a starting material for the synthesis of novel biologically active molecules.
Méthodes De Synthèse
3-(2-Methylthiophenyl)phenol, 95% can be synthesized by a variety of methods. One common method is the reaction of 2-methylthiophene and phenol in the presence of an acid catalyst. The reaction proceeds at a temperature of 80-90°C and yields a product with 95% purity. Other methods include the reaction of 2-methylthiophene and para-chlorophenol in the presence of sulfuric acid, and the reaction of 2-methylthiophene and p-toluenesulfonic acid in the presence of a base catalyst.
Propriétés
IUPAC Name |
3-(2-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPSLJCWGILDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

